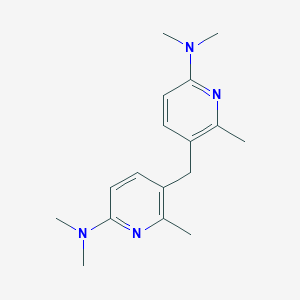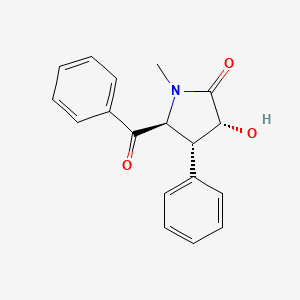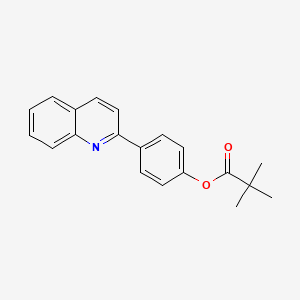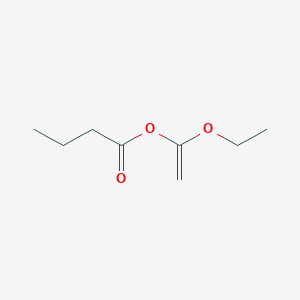
5,5'-Methylenebis(N,N,6-trimethylpyridin-2-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Methylenebis(N,N,6-trimethylpyridin-2-amine) is a chemical compound known for its unique structure and properties It consists of two pyridine rings connected by a methylene bridge, with each pyridine ring substituted with N,N,6-trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(N,N,6-trimethylpyridin-2-amine) typically involves the reaction of 2-amino pyridine with formaldehyde. The reaction is carried out in an ethanol medium under reflux conditions for 24 hours. The reaction mixture is then allowed to cool, and the product is isolated by filtration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Methylenebis(N,N,6-trimethylpyridin-2-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
5,5’-Methylenebis(N,N,6-trimethylpyridin-2-amine) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5,5’-Methylenebis(N,N,6-trimethylpyridin-2-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Methylenebis(2-aminopyridine): Similar structure but lacks the N,N,6-trimethyl groups.
5,5’-Methylenebis(thiazol-2-amine): Contains thiazole rings instead of pyridine rings.
5,5’-Methylenebis(4,6-dihydroxy-2-methylthiopyrimidine): Features pyrimidine rings with hydroxyl and methylthio groups.
Uniqueness
5,5’-Methylenebis(N,N,6-trimethylpyridin-2-amine) is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
571194-04-2 |
|---|---|
Molekularformel |
C17H24N4 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
5-[[6-(dimethylamino)-2-methylpyridin-3-yl]methyl]-N,N,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C17H24N4/c1-12-14(7-9-16(18-12)20(3)4)11-15-8-10-17(21(5)6)19-13(15)2/h7-10H,11H2,1-6H3 |
InChI-Schlüssel |
ZRDVXFCUJZQALQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N(C)C)CC2=C(N=C(C=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)

![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)


![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)


![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)


